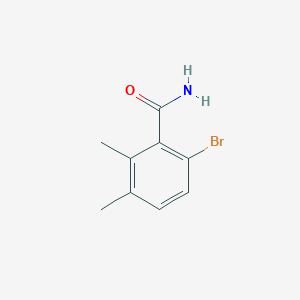

6-Bromo-2,3-dimethylbenzamide

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C9H10BrNO |

|---|---|

Peso molecular |

228.09 g/mol |

Nombre IUPAC |

6-bromo-2,3-dimethylbenzamide |

InChI |

InChI=1S/C9H10BrNO/c1-5-3-4-7(10)8(6(5)2)9(11)12/h3-4H,1-2H3,(H2,11,12) |

Clave InChI |

RJJUFVLNCRFVFZ-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C(=C(C=C1)Br)C(=O)N)C |

Origen del producto |

United States |

Synthetic Methodologies and Route Optimization for 6 Bromo 2,3 Dimethylbenzamide

Precursor Synthesis and Functionalization Strategies

The synthesis of 6-bromo-2,3-dimethylbenzamide is contingent upon the efficient preparation of its core intermediate, 2,3-dimethylbenzamide (B1586049). The strategic approach to this precursor involves the initial synthesis of a stable, functionalizable benzene (B151609) derivative, followed by the introduction of the requisite amide group.

Synthesis of 2,3-Dimethylbenzamide Precursors

Two primary precursors serve as common starting points for the synthesis of 2,3-dimethylbenzamide: 2,3-dimethylbenzoic acid and 2,3-dimethylbenzonitrile.

2,3-Dimethylbenzoic Acid: This compound, also known as hemellitic acid, is a white crystalline solid. nih.govsigmaaldrich.com It is a dimethylbenzoic acid isomer with the two methyl groups located at positions 2 and 3 of the benzene ring. nih.gov The synthesis of such dimethylbenzoic acids can be achieved through methods like the Friedel-Crafts acylation of an appropriately substituted aromatic compound, followed by oxidation, or the oxidation of 2,3-dimethyl-substituted alkylbenzenes. orgsyn.org Its carboxylic acid group is the key functional handle for subsequent conversion to the amide.

2,3-Dimethylbenzonitrile: Also referred to as 3-cyano-o-xylene, this precursor is a colorless liquid at room temperature. nih.govnist.gov It features a nitrile group (-C≡N) attached to the 2,3-dimethylphenyl scaffold. nih.gov This compound is a versatile building block in the synthesis of pharmaceuticals and agrochemicals. spectrabase.com The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxamide, providing a direct route to 2,3-dimethylbenzamide.

The physical and chemical properties of these precursors are summarized in the table below.

| Property | 2,3-Dimethylbenzoic Acid | 2,3-Dimethylbenzonitrile |

| IUPAC Name | 2,3-dimethylbenzoic acid nih.gov | 2,3-dimethylbenzonitrile nih.gov |

| CAS Number | 603-79-2 nih.gov | 5724-56-1 nih.gov |

| Molecular Formula | C₉H₁₀O₂ nih.gov | C₉H₉N nih.gov |

| Molar Mass | 150.17 g/mol nih.gov | 131.17 g/mol nih.gov |

| Appearance | White powder or crystals | Colorless liquid |

| Melting Point | 144-146 °C sigmaaldrich.com | Not applicable |

Introduction of the Amide Moiety via Acylation Reactions

The conversion of the precursor, typically 2,3-dimethylbenzoic acid, into 2,3-dimethylbenzamide is a critical functionalization step. This transformation is achieved through acylation, which involves the reaction of a carboxylic acid derivative with ammonia (B1221849) or an amine.

A common and effective method involves a two-step sequence:

Activation of the Carboxylic Acid: The carboxylic acid group of 2,3-dimethylbenzoic acid is first converted into a more reactive species, most commonly an acyl chloride. This is typically achieved by treating the acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This activation step makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.

Amidation: The resulting 2,3-dimethylbenzoyl chloride is then reacted with a source of ammonia (e.g., aqueous or gaseous ammonia) in a nucleophilic acyl substitution reaction. The nitrogen atom of ammonia attacks the electrophilic carbonyl carbon, leading to the displacement of the chloride leaving group and the formation of the primary amide, 2,3-dimethylbenzamide.

Alternatively, related syntheses have shown that methyl esters of substituted benzoic acids can be reacted with methylamine, often in the presence of a base like sodium methylate, to form N-methylbenzamides. google.comgoogle.com A similar principle applies to the synthesis of the primary 2,3-dimethylbenzamide, where the corresponding methyl or ethyl ester of 2,3-dimethylbenzoic acid would be reacted with ammonia.

Selective Bromination Techniques for this compound Synthesis

The final step in the synthesis is the introduction of a bromine atom onto the aromatic ring of 2,3-dimethylbenzamide. The primary challenge in this step is achieving regioselectivity, ensuring that bromination occurs specifically at the C-6 position.

Regioselective Electrophilic Aromatic Bromination Approaches

Electrophilic aromatic substitution is the fundamental mechanism for this transformation. The existing substituents on the benzene ring—two electron-donating methyl groups and an electron-withdrawing, meta-directing amide group—collectively influence the position of the incoming electrophile (Br⁺). The methyl groups are ortho, para-directing, while the amide group directs incoming electrophiles to the meta position. The C-6 position is ortho to the 2-methyl group, para to the 3-methyl group, and meta to the amide group. The directing effects of the activating methyl groups are generally stronger, favoring substitution at positions ortho or para to them. Therefore, careful selection of brominating agents and control of reaction conditions are paramount to favor substitution at the sterically accessible and electronically favorable C-6 position. mdpi.com

Two principal reagents are employed for the electrophilic bromination of aromatic systems: molecular bromine (Br₂) and N-Bromosuccinimide (NBS).

Molecular Bromine (Br₂): This is a traditional and potent brominating agent. masterorganicchemistry.com It can be used directly or generated in situ to enhance safety and control. For instance, the reaction of hydrobromic acid (HBr) with an oxidizing agent like hydrogen peroxide (H₂O₂) produces Br₂ under milder conditions. google.com In the synthesis of structurally similar compounds, liquid bromine has been used in a solvent like glacial acetic acid to achieve bromination of the aromatic ring. google.com

N-Bromosuccinimide (NBS): NBS is a versatile reagent that serves as a source of electrophilic bromine. wikipedia.org While it is widely known for free-radical substitution at allylic and benzylic positions, it is also effective for the electrophilic bromination of electron-rich aromatic compounds like phenols and anilines. wikipedia.orgmasterorganicchemistry.com Its use can offer advantages in terms of selectivity and milder reaction conditions compared to liquid Br₂. organic-chemistry.org For the synthesis of a related compound, 2-amino-5-bromo-N,3-dimethylbenzamide, NBS was cited as a possible, albeit more expensive, brominating agent. google.com

The outcome and selectivity of the bromination reaction are highly dependent on the experimental parameters.

Reaction Conditions: In syntheses of analogous compounds using liquid bromine, reactions are often conducted at elevated temperatures (e.g., 45°C) over extended periods. google.com When Br₂ is generated in situ from HBr and H₂O₂, the reaction can often proceed at room temperature. google.com The choice between these conditions can influence the rate and selectivity of the reaction.

Solvent Effects: The solvent plays a crucial role in modulating the reactivity of the brominating agent and influencing the regiochemical outcome. For reactions with molecular bromine, polar protic solvents like glacial acetic acid are commonly used, as they can help to polarize the Br-Br bond and facilitate the electrophilic attack. google.com For NBS-mediated brominations, a range of solvents can be employed. Using dimethylformamide (DMF) as the solvent has been shown to result in high levels of para-selectivity for electron-rich aromatic compounds. wikipedia.org Chlorinated solvents such as chloroform or dichloromethane are also frequently used, with the choice potentially impacting the ease of product purification, as the succinimide byproduct has different solubilities in these solvents. reddit.com

By carefully manipulating the choice of brominating agent, solvent, and temperature, the regioselective synthesis of this compound can be optimized to achieve high yield and purity.

Emerging Green Chemistry Methodologies for Bromination

The synthesis of brominated aromatic compounds, while crucial for various applications, has traditionally relied on methods that often involve hazardous reagents and solvents. In line with the principles of green chemistry, recent research has focused on developing more environmentally benign and efficient bromination methodologies. These emerging techniques aim to reduce waste, minimize energy consumption, and avoid the use of toxic substances.

Electrochemical Bromination Techniques

Electrochemical synthesis offers a green and efficient alternative for the bromination of aromatic compounds. This method avoids the direct use of hazardous liquid bromine by generating the active brominating species in situ from less hazardous bromide salts, such as hydrobromic acid or sodium bromide. google.comrsc.org The process is typically conducted in an electrolytic cell, often using platinum electrodes, under mild conditions. google.com

A patented method for the preparation of 2-amino-5-bromo-N,3-dimethylbenzamide, a compound structurally similar to this compound, highlights the advantages of this technique. google.com The process involves the electrolysis of 2-amino-N,3-dimethylbenzamide in a solution containing tetrahydrofuran (B95107), dilute sulfuric acid, and hydrobromic acid. google.com

Key benefits of this electrochemical approach include:

Mild Reaction Conditions: The bromination can be completed at room temperature, eliminating the need for heating and reducing energy consumption. google.com

No Catalyst Required: The reaction proceeds efficiently without the need for a metal or acid catalyst. google.com

Reduced Hazards: By using hydrobromic acid instead of liquid bromine, the method avoids significant equipment corrosion and environmental pollution. google.com

High Yield and Purity: The process reports a high product yield of 97.12% and a purity greater than 95%. google.com

Short Reaction Time: The reaction can generally be completed within four hours, which improves equipment utilization. google.com

This electrochemical strategy represents a significant advancement in the technical field of organic synthesis, providing a safer, cleaner, and more efficient route for producing brominated benzamides. google.comrti.org

Table 1: Parameters for Electrochemical Synthesis of a Brominated Dimethylbenzamide Analog

| Parameter | Value/Description | Source |

| Starting Material | 2-amino-N,3-dimethylbenzamide | google.com |

| Bromine Source | Hydrobromic acid solution (40%) | google.com |

| Electrolyte | Dilute sulfuric acid (10%) | google.com |

| Solvent | Tetrahydrofuran (THF) | google.com |

| Electrodes | Metal platinum sheets (cathode and anode) | google.com |

| Current | 0.20 A to 0.50 A | google.com |

| Voltage | 1.36 V to 2.28 V | google.com |

| Temperature | Room Temperature | google.com |

| Reaction Time | 2 to 4 hours | google.com |

| Product Yield | 97.12% | google.com |

| Product Purity | >95% | google.com |

Advantages of Aqueous or Recyclable Solvent Systems in Bromination

A cornerstone of green chemistry is the replacement of volatile and often toxic organic solvents with more sustainable alternatives. Water is an ideal green solvent as it is non-flammable, non-toxic, and readily available. hrpub.org Several research efforts have demonstrated the feasibility and benefits of conducting aromatic bromination in aqueous media or with recyclable reagents. hrpub.orgrsc.orgresearchgate.net

One effective method utilizes an aqueous Calcium Bromide (CaBr₂) – Bromine (Br₂) system. This approach allows for the instant synthesis of various brominated intermediates at room temperature without requiring metal catalysts or acidic additives. rsc.org A key advantage of this system is the ability to recycle the brominating reagent. The hydrobromic acid (HBr) byproduct can be neutralized to generate more CaBr₂, which can be reused for up to four cycles with nearly identical selectivity and yield. rsc.org

Similarly, an Aluminum Bromide (AlBr₃) – Bromine (Br₂) system in water has been shown to be a fast, efficient, and eco-friendly method for brominating aromatic compounds. hrpub.orgresearchgate.net This system offers a logical and inexpensive choice for the large-scale synthesis of commercially important brominated compounds. hrpub.org

Table 2: Key Advantages of Aqueous and Recyclable Bromination Systems

| Advantage | Description | Source |

| Environmental Safety | Utilizes water, a non-toxic and non-flammable solvent, eliminating the need for hazardous organic solvents. | hrpub.orgrsc.org |

| Economic Viability | Water is an inexpensive and abundant solvent. Reagent recycling significantly reduces raw material costs. | hrpub.orgrsc.org |

| High Efficiency | Reactions are often rapid, occurring at room temperature with high yields (typically 92-98%). | rsc.org |

| Simplified Product Isolation | Many organic products are insoluble in water, allowing for easy separation by simple filtration, avoiding solvent extraction steps. | hrpub.orgrsc.org |

| Reagent Recyclability | Systems like aq. CaBr₂–Br₂ allow for the regeneration and reuse of the brominating agent for multiple cycles. | rsc.org |

| Reduced Waste | Eliminates organic solvent waste and allows for the recycling of byproducts (e.g., HBr), adhering to green chemistry principles. | rsc.orgresearchgate.net |

Multi-Step Synthesis Pathways Involving this compound

Aryl bromides like this compound are valuable intermediates in organic synthesis. Their utility stems from the reactivity of the carbon-bromine bond, which allows for the introduction of various functional groups, making them key building blocks in the construction of more complex molecules.

Convergent and Divergent Synthetic Routes

The strategic planning of a multi-step synthesis is crucial for efficiency and yield. Two primary strategies employed are convergent and divergent synthesis. researchgate.netresearchgate.net

Divergent Synthesis: This strategy begins with a common intermediate that is elaborated through different reaction pathways to produce a library of structurally related compounds. nih.govrsc.org This is particularly useful in medicinal chemistry for structure-activity relationship (SAR) studies.

This compound can serve as a critical intermediate in both types of pathways. For instance, the structurally similar 2-amino-5-bromo-N,3-dimethylbenzamide is a key intermediate in the synthesis of the insecticide cyantraniliprole. google.com The synthesis of such a complex commercial product often involves a convergent approach where the brominated benzamide (B126) core is prepared separately and later coupled with another complex fragment.

Conversely, this compound is an ideal starting point for a divergent synthesis. The bromine atom can be replaced or modified through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide range of substituents. Simultaneously, the amide group can be hydrolyzed or transformed, allowing for the rapid generation of a diverse set of molecules from a single, common precursor.

Table 3: Comparison of Convergent and Divergent Synthesis Strategies

| Feature | Convergent Synthesis | Divergent Synthesis |

| Overall Strategy | Separate fragments are synthesized independently and then joined together late in the synthesis. | A single starting material is converted into a diverse library of related compounds. nih.gov |

| Efficiency | Generally more efficient for complex targets; overall yield is higher as it's the product of shorter sequences. | Highly efficient for creating chemical libraries and exploring chemical space. rsc.org |

| Linear Sequence | The longest linear sequence is shorter. | The longest linear sequence can be long for individual products. |

| Application | Ideal for the total synthesis of a single, complex target molecule. | Ideal for drug discovery, materials science, and SAR studies. |

| Role of Intermediate | The brominated benzamide would be one of several key fragments prepared for final assembly. | The brominated benzamide serves as the central, common precursor for all subsequent products. |

Stereochemical Considerations in Bromination

Stereochemistry is a critical aspect of synthesis when chiral centers are involved. The molecule this compound is achiral, meaning it does not have a non-superimposable mirror image. Its precursor, 2,3-dimethylbenzamide, is also achiral. Therefore, the direct electrophilic aromatic substitution to form this compound does not create any stereocenters, and stereochemical considerations are not applicable to this specific transformation.

However, in a broader context, bromination reactions can be highly stereoselective. For example, the bromination of alkenes often proceeds via a cyclic bromonium ion intermediate, leading to a specific anti-addition of the two bromine atoms across the double bond. wordpress.com Similarly, the bromination of a substrate that already possesses a chiral center can lead to the formation of diastereomers, and the regioselectivity and stereoselectivity of the reaction can be influenced by the existing stereocenter. While not directly relevant to the synthesis of the title compound from its achiral precursor, these principles are fundamental in organic synthesis. rsc.orgsemanticscholar.org

Purification and Isolation Techniques for High-Purity this compound

Achieving high purity is essential for the use of this compound as a synthetic intermediate, as impurities can interfere with subsequent reaction steps. The purification strategy depends on the physical properties of the compound and the nature of the impurities present. Following synthesis, a combination of workup and purification techniques is employed.

The initial isolation of the crude product from the reaction mixture often involves several steps. For example, in the electrochemical synthesis of a similar compound, the workup procedure involves: google.com

Neutralization: Adding a base, such as anhydrous sodium carbonate, to neutralize the acidic electrolyte. google.com

Distillation: Removing the solvent under reduced pressure. google.com

Filtration: Cooling the residue to induce crystallization and then collecting the solid product by suction filtration. google.com

Washing: Washing the collected solid with water to remove any remaining inorganic salts and water-soluble impurities. google.com

This initial workup can yield a product with a purity of around 95-96%. google.com To achieve higher purity (>99%), further purification techniques are necessary.

Table 4: Purification and Isolation Techniques

| Technique | Principle | Application for this compound |

| Recrystallization | Difference in solubility of the compound and impurities in a specific solvent at different temperatures. | The crude solid is dissolved in a minimal amount of a hot solvent, and upon cooling, the pure compound crystallizes out, leaving impurities in the solution. scielo.org.mx |

| Column Chromatography | Separation based on the differential adsorption of compounds onto a stationary phase (e.g., silica gel) as a mobile phase flows through it. | Highly effective for removing closely related impurities (e.g., isomers or poly-brominated products). The crude mixture is passed through a column to isolate the pure compound. |

| Suction Filtration | A rapid method for separating a solid product from the liquid or solvent it is in. | Used for the initial collection of the crude or recrystallized solid product. google.com |

| Washing | Removing soluble impurities from an insoluble solid product by rinsing with a suitable solvent. | Washing the filtered solid with water removes inorganic salts; washing with a non-polar organic solvent can remove non-polar impurities. google.com |

Chemical Reactivity and Transformation Studies of 6 Bromo 2,3 Dimethylbenzamide

Reactivity of the Amide Functional Group

The amide group in 6-Bromo-2,3-dimethylbenzamide is relatively stable but can undergo characteristic transformations such as hydrolysis and reduction under appropriate conditions.

The amide bond can be cleaved through hydrolysis to yield the corresponding carboxylic acid, 6-Bromo-2,3-dimethylbenzoic acid. This reaction can be carried out under either acidic or basic conditions, typically requiring elevated temperatures to overcome the resonance stability of the amide.

Acidic Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄, HCl) and water, the carbonyl oxygen of the amide is protonated, rendering the carbonyl carbon more electrophilic. A subsequent nucleophilic attack by water leads to a tetrahedral intermediate, which then collapses, eliminating ammonia (B1221849) (which is protonated to ammonium (B1175870) under the acidic conditions) to form the carboxylic acid.

Basic Hydrolysis: Under basic conditions (e.g., NaOH, KOH), a hydroxide (B78521) ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution. This forms a tetrahedral intermediate which then expels an amide anion (a poor leaving group). A subsequent proton transfer from the initially formed carboxylic acid to the amide anion generates a carboxylate salt and ammonia. Acidic workup is required to protonate the carboxylate and isolate the neutral carboxylic acid. The hydrolysis of amides can be a reversible process. cdnsciencepub.com

The amide functional group can be reduced to either an amine or, with more difficulty, an aldehyde.

Reduction to Amine: Amides can be completely reduced to amines using powerful reducing agents. The most common reagent for this transformation is lithium aluminum hydride (LiAlH₄) in a solvent like THF or diethyl ether. The reaction proceeds via the formation of a complex with the carbonyl, followed by hydride delivery and subsequent elimination of the oxygen atom, ultimately yielding 6-bromo-2,3-dimethylbenzylamine after an aqueous workup.

Reduction to Aldehyde: The partial reduction of a primary amide like this compound to an aldehyde is a more challenging transformation, as many reducing agents will proceed to the amine. Specialized reagents or reaction conditions are required to stop the reduction at the aldehyde stage. One possible approach involves the use of hindered hydride reagents, such as diisobutylaluminium hydride (DIBAL-H), at low temperatures, which can sometimes facilitate the partial reduction. Another strategy involves converting the amide to a more easily reduced functional group that can be hydrolyzed to an aldehyde.

N-Functionalization and Derivatization Strategies

The presence of a primary amide group in this compound allows for a variety of N-functionalization and derivatization reactions. The nitrogen atom of the amide possesses a lone pair of electrons, making it nucleophilic, although this nucleophilicity is diminished by the electron-withdrawing effect of the adjacent carbonyl group.

Common N-functionalization strategies would likely involve the deprotonation of the amide N-H bond with a suitable base to form a more nucleophilic amidate anion. This anion can then react with various electrophiles.

Expected N-Alkylation and N-Arylation Reactions:

| Reagent | Expected Product | Reaction Conditions |

| Alkyl halides (e.g., CH₃I, CH₃CH₂Br) | N-alkyl-6-bromo-2,3-dimethylbenzamide | A non-nucleophilic base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). |

| Aryl halides (e.g., C₆H₅I) | N-aryl-6-bromo-2,3-dimethylbenzamide | Palladium- or copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, would likely be necessary due to the lower reactivity of aryl halides. |

Expected N-Acylation Reactions:

| Reagent | Expected Product | Reaction Conditions |

| Acyl chlorides (e.g., CH₃COCl) | N-acyl-6-bromo-2,3-dimethylbenzamide (an imide) | A non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. |

| Acid anhydrides (e.g., (CH₃CO)₂O) | N-acyl-6-bromo-2,3-dimethylbenzamide (an imide) | Often requires heating or a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). |

Electrophilic Aromatic Substitution on the Benzamide (B126) Core

The benzene (B151609) ring of this compound is substituted with three groups: a bromine atom, two methyl groups, and an amide group. The directing effects of these substituents will determine the position of any further electrophilic aromatic substitution.

-Br (Bromo group): Ortho-, para-directing and deactivating.

-CH₃ (Methyl groups): Ortho-, para-directing and activating.

-CONH₂ (Amide group): Meta-directing and deactivating.

The positions on the aromatic ring are C4, C5. The C4 position is ortho to one methyl group and meta to the other methyl group, the bromo group, and the amide group. The C5 position is meta to one methyl group, the bromo group, and the amide group, and para to the other methyl group. The interplay of these activating and deactivating, as well as directing effects, will influence the regioselectivity of the reaction. The powerful ortho-, para-directing activating methyl groups and the ortho-, para-directing deactivating bromo group will compete with the meta-directing deactivating amide group. Steric hindrance from the existing substituents will also play a significant role.

Further Halogenation (e.g., Iodination, Chlorination)

Further halogenation of the aromatic ring would proceed via an electrophilic aromatic substitution mechanism.

Expected Halogenation Reactions:

| Reaction | Reagent | Catalyst | Expected Major Product(s) |

| Chlorination | Cl₂ | FeCl₃ or AlCl₃ | 6-Bromo-4-chloro-2,3-dimethylbenzamide and/or 6-Bromo-5-chloro-2,3-dimethylbenzamide |

| Iodination | I₂ | HNO₃ or other oxidizing agent | 6-Bromo-4-iodo-2,3-dimethylbenzamide and/or 6-Bromo-5-iodo-2,3-dimethylbenzamide |

The exact product distribution would depend on the specific reaction conditions and the relative directing strengths of the substituents.

Nitration, Sulfonation, and Alkylation Reactions

These classic electrophilic aromatic substitution reactions are expected to introduce a nitro (-NO₂), sulfonic acid (-SO₃H), or alkyl (-R) group onto the aromatic ring.

Expected Electrophilic Aromatic Substitution Reactions:

| Reaction | Reagent | Conditions | Expected Major Product(s) |

| Nitration | HNO₃ | H₂SO₄ | 6-Bromo-2,3-dimethyl-4-nitrobenzamide and/or 6-Bromo-2,3-dimethyl-5-nitrobenzamide |

| Sulfonation | Fuming H₂SO₄ | Heat | 6-Bromo-2,3-dimethyl-4-sulfonic acid benzamide and/or 6-Bromo-2,3-dimethyl-5-sulfonic acid benzamide |

| Friedel-Crafts Alkylation | R-Cl | AlCl₃ | Likely to be complex due to multiple possible sites and potential for polysubstitution. The amide group is generally incompatible with Friedel-Crafts conditions. |

Regioselectivity and Stereoselectivity in Derivatization Reactions

Regioselectivity in electrophilic aromatic substitution on this compound will be dictated by the combined electronic and steric effects of the existing substituents. The activating methyl groups and the bromo group direct ortho and para, while the deactivating amide group directs meta. The positions C4 and C5 are the most likely sites for substitution. Predicting the precise regioselectivity without experimental data is challenging due to the competing directing effects.

Stereoselectivity is not a primary consideration for the reactions discussed, as they involve the functionalization of an achiral molecule and the introduction of substituents onto a planar aromatic ring, which does not typically create stereocenters unless the introduced substituent itself is chiral.

Advanced Spectroscopic and Structural Characterization of 6 Bromo 2,3 Dimethylbenzamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) is instrumental for determining the molecular structure and assessing the purity of 6-Bromo-2,3-dimethylbenzamide. The spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.

Structural Elucidation: The expected ¹H NMR spectrum of this compound would feature distinct signals corresponding to each unique proton environment.

Amide Protons (-CONH₂): The two protons of the primary amide group are expected to appear as two separate, broad singlets in the region of 5.5-8.5 ppm. Their broadness is due to quadrupole broadening from the adjacent nitrogen atom and potential chemical exchange. In some solvents like DMSO, these peaks can become sharper rsc.org.

Aromatic Protons (Ar-H): The benzene (B151609) ring has two protons. Given the substitution pattern, they are adjacent to each other and would appear as two doublets in the aromatic region (typically 7.0-8.0 ppm) due to spin-spin coupling.

Methyl Protons (-CH₃): The two methyl groups at positions 2 and 3 are in different chemical environments and are expected to appear as two distinct singlets, likely in the range of 2.2-2.5 ppm.

Purity Assessment: ¹H NMR is also a powerful tool for assessing sample purity. The integration of the signal areas should correspond to the ratio of protons in the molecule (e.g., 2:1:1:3:3 for NH₂, Ar-H, Ar-H, CH₃, CH₃). The presence of unexpected signals would indicate impurities, and their integration relative to the compound's signals can be used for quantification.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Amide (-NH₂) | 5.5 - 8.5 | Broad Singlet (2) | 2H |

| Aromatic (Ar-H) | 7.0 - 8.0 | Doublet (2) | 2H |

| Methyl (C2-CH₃) | 2.2 - 2.5 | Singlet | 3H |

| Methyl (C3-CH₃) | 2.2 - 2.5 | Singlet | 3H |

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. For this compound, nine distinct signals are expected, one for each unique carbon atom.

Carbonyl Carbon (-C=O): The amide carbonyl carbon is typically deshielded and appears significantly downfield, generally in the range of 165-175 ppm ias.ac.in. For various substituted benzamides, this peak is often observed around 167-171 ppm rsc.orgrsc.org.

Aromatic Carbons (Ar-C): The six carbons of the benzene ring will have distinct chemical shifts between approximately 120 and 140 ppm. The carbon attached to the bromine (C-Br) will be influenced by the halogen's electronegativity and heavy atom effect, typically appearing around 122 ppm rsc.org. The carbons bearing the methyl groups and the amide group will also have characteristic shifts based on substituent effects tandfonline.comjournals.co.za.

Methyl Carbons (-CH₃): The two methyl carbons are expected to resonate in the aliphatic region, typically between 15 and 25 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 165 - 175 |

| Aromatic (C-CONH₂) | 135 - 140 |

| Aromatic (C-CH₃) | 130 - 138 |

| Aromatic (C-H) | 125 - 135 |

| Aromatic (C-Br) | 120 - 125 |

| Methyl (-CH₃) | 15 - 25 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure by mapping the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling. For this compound, a key correlation (cross-peak) would be observed between the two adjacent aromatic protons, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). It would be used to definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the methyl proton singlets to their respective methyl carbon signals.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to the types of chemical bonds and functional groups present, as well as to molecular conformation and intermolecular interactions like hydrogen bonding.

The IR and Raman spectra of this compound are dominated by vibrations associated with the amide group and the substituted benzene ring.

Amide Group Vibrations:

N-H Stretching: Primary amides show two distinct N-H stretching bands in the 3200-3500 cm⁻¹ region, corresponding to asymmetric and symmetric vibrations. In the solid state, these bands are often broad and shifted to lower frequencies due to hydrogen bonding ias.ac.in.

C=O Stretching (Amide I): This is typically a very strong and sharp band in the IR spectrum, appearing in the range of 1630-1695 cm⁻¹. Its exact position is sensitive to the electronic environment and hydrogen bonding. For solid benzamides, it is often found around 1650-1680 cm⁻¹ nist.gov.

N-H Bending (Amide II): This band, resulting from a mix of N-H bending and C-N stretching, occurs around 1590-1650 cm⁻¹ and is usually strong in the IR spectrum.

Aromatic Ring Vibrations:

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹.

C=C Stretching: The stretching of the carbon-carbon bonds within the benzene ring gives rise to a series of characteristic bands in the 1450-1600 cm⁻¹ region ias.ac.in.

C-H Bending: Out-of-plane C-H bending vibrations appear in the 650-900 cm⁻¹ region, and their positions are indicative of the substitution pattern on the aromatic ring.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) |

| N-H Stretch (asymm. & symm.) | Amide (-NH₂) | 3200 - 3500 | Medium-Strong, Broad |

| C-H Stretch (aromatic) | Aromatic Ring | 3000 - 3100 | Weak-Medium |

| C=O Stretch (Amide I) | Amide (-CONH₂) | 1630 - 1695 | Strong |

| N-H Bend (Amide II) | Amide (-NH₂) | 1590 - 1650 | Medium-Strong |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium |

| C-H Bend (out-of-plane) | Aromatic Ring | 650 - 900 | Strong |

Both IR and Raman spectroscopy are sensitive probes for studying molecular conformation and hydrogen bonding.

Hydrogen Bonding: The presence of intermolecular hydrogen bonds, particularly in the solid state, significantly affects the vibrational frequencies of the groups involved. The N-H and C=O stretching frequencies of the amide group are particularly sensitive. Hydrogen bonding weakens the N-H bond, causing its stretching frequency to decrease (a red shift) and the band to broaden youtube.com. Conversely, hydrogen bonding to the carbonyl oxygen weakens the C=O double bond, also leading to a red shift in the Amide I band frequency researchgate.net. Comparing spectra measured in the solid state versus a dilute solution in a non-polar solvent can reveal the extent of these interactions.

Conformational Analysis: While more subtle, changes in molecular conformation can influence the vibrational spectra. The relative orientation of the amide group with respect to the aromatic ring can affect electronic conjugation, which in turn slightly alters bond strengths and vibrational frequencies mdpi.com. Raman spectroscopy can be particularly useful for studying conformational isomers, as different conformers may exhibit unique low-frequency skeletal vibrations nih.gov. The combined use of IR and Raman provides a more complete picture, as some vibrational modes may be strong in one technique and weak or silent in the other, governed by different selection rules.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the precise determination of a molecule's elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas.

For this compound (C₉H₁₀BrNO), the theoretical exact mass can be calculated using the masses of its constituent isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O). The presence of bromine is particularly notable, as it has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This isotopic distribution would result in a characteristic M and M+2 isotopic pattern in the mass spectrum, where the two peaks are of similar intensity, separated by approximately 2 Da. This pattern is a definitive indicator of the presence of a single bromine atom in the molecule. While specific HRMS data for this compound is not available, analysis of similar compounds, such as 2-bromobenzamide, confirms the utility of this technique in verifying elemental composition nih.gov.

X-ray Crystallography for Solid-State Structure Determination

Analysis of Molecular Geometry and Bond Lengths/Angles

While a crystal structure for this compound has not been reported, data from related substituted benzamides can provide insights into its expected molecular geometry proquest.comnih.govmdpi.com. The core of the molecule consists of a benzene ring, which would be expected to be largely planar. The amide group (-CONH₂) and the two methyl groups (-CH₃) are attached to this ring.

The C-Br bond length is anticipated to be in the typical range for an aryl bromide. The bond lengths and angles within the benzamide (B126) moiety would likely be comparable to those observed in other crystallographically characterized benzamides iucr.org. The orientation of the amide group relative to the plane of the benzene ring is a key conformational feature. Steric hindrance from the ortho-methyl group may cause the amide group to be twisted out of the plane of the aromatic ring.

Table 1: Representative Bond Lengths and Angles in Substituted Benzamides (Illustrative)

| Bond/Angle | Typical Value |

|---|---|

| C-C (aromatic) | ~1.39 Å |

| C-N | ~1.33 Å |

| C=O | ~1.23 Å |

| C-Br | ~1.90 Å |

| C-C-C (aromatic) | ~120° |

| O-C-N | ~122° |

Note: This table presents generalized data for illustrative purposes and does not represent experimental data for this compound.

Intermolecular Interactions and Crystal Packing Motifs

In the solid state, molecules of this compound would be expected to engage in various intermolecular interactions that dictate the crystal packing. Hydrogen bonding is a predominant interaction in primary amides. The amide -NH₂ group can act as a hydrogen bond donor, while the carbonyl oxygen is a hydrogen bond acceptor. This typically leads to the formation of robust hydrogen-bonded networks, such as dimers or chains, which are common motifs in the crystal structures of benzamides iucr.org.

Polymorphism Studies (if applicable)

Polymorphism refers to the ability of a compound to crystallize in more than one distinct crystal structure. Different polymorphs of a substance can exhibit different physical properties. The study of polymorphism is particularly important in the pharmaceutical industry. For benzamide and its derivatives, polymorphism has been a subject of interest, with studies exploring how molecular interactions and crystallization conditions can lead to different crystal forms rsc.orgmdpi.comresearchgate.netmdpi.comacs.org. At present, there are no published studies on the polymorphism of this compound.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy provides information about the electronic transitions within a molecule upon absorption of ultraviolet or visible light.

Electronic Transitions and Chromophore Analysis

The chromophore in this compound is the substituted benzene ring conjugated with the carbonyl group of the amide. Aromatic compounds typically exhibit strong absorption in the UV region due to π → π* transitions. For aromatic amides, an n → π* transition associated with the non-bonding electrons of the carbonyl oxygen may also be observed, usually at longer wavelengths and with lower intensity ucalgary.ca.

The UV-Vis spectrum of this compound in a suitable solvent would be expected to show characteristic absorption bands. The position and intensity of these bands are influenced by the substituents on the benzene ring. The presence of the bromine atom and methyl groups can cause shifts in the absorption maxima compared to unsubstituted benzamide.

Table 2: General UV-Vis Absorption Characteristics of Aromatic Amides (Illustrative)

| Transition | Typical Wavelength Range (nm) |

|---|---|

| π → π* | 200 - 280 |

| n → π* | ~300 |

Note: This table provides a general overview and does not represent specific experimental data for this compound.

Regarding emission spectroscopy, the fluorescence of aromatic compounds can be significantly affected by the presence of heavy atoms like bromine. The "heavy atom effect" can promote intersystem crossing from the excited singlet state to the triplet state, which often leads to a decrease in fluorescence intensity and an enhancement of phosphorescence libretexts.org. Therefore, it is possible that this compound would exhibit weak fluorescence. However, some studies have shown that bromine substitution can, in some cases, lead to enhanced solid-state fluorescence due to specific intermolecular interactions like halogen bonding thieme-connect.de. Without experimental data, the specific fluorescence properties of this compound remain speculative.

Other Advanced Spectroscopic Methods (e.g., ESR, Cyclic Voltammetry)

While spectroscopic techniques like NMR and mass spectrometry provide invaluable information about the structure and connectivity of molecules, other advanced methods such as Electron Spin Resonance (ESR) spectroscopy and cyclic voltammetry offer insights into the electronic properties and redox behavior of chemical compounds. This section explores the application of these techniques to the characterization of this compound and its derivatives.

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons. It is a highly sensitive method for studying paramagnetic species, including organic radicals. In the context of brominated aromatic compounds, ESR can provide information about the electronic structure and the delocalization of the unpaired electron within the radical species. acs.orgleidenuniv.nl The interaction of the unpaired electron with magnetic nuclei, such as the bromine atom, can lead to hyperfine splitting in the ESR spectrum, offering valuable structural information. acs.org

A thorough review of the scientific literature did not yield specific research articles detailing the ESR spectroscopic analysis of this compound. ESR studies on organic compounds often focus on radical intermediates or stable radical species, and it is possible that the radical species of this compound has not been specifically investigated or reported. leidenuniv.nlphysicsopenlab.org

Cyclic Voltammetry

Cyclic voltammetry is an electrochemical technique used to study the redox properties of a substance in solution. It provides information about the oxidation and reduction potentials of a molecule, which are crucial for understanding its electronic behavior and potential applications in areas such as materials science and medicinal chemistry. The electrochemical behavior of benzamide derivatives can be influenced by the nature and position of substituents on the aromatic ring. researchgate.net

While direct studies on the cyclic voltammetry of this compound were not found, research on the electrochemical behavior of related substituted benzamides has been reported. For instance, studies on the electrochemical oxidation of amino-substituted benzamides have shown that the primary amino group is the main electroactive center, undergoing a complex, pH-dependent oxidation process. researchgate.net

In a study focused on the electrochemical aerobic oxidation and cyclization of 2-alkylbenzamides, the cyclic voltammetry of a derivative, 6-bromo-3-hydroxy-2-methylisoindolin-1-one, was investigated. acs.org This study provides insight into the electrochemical properties of a molecule structurally related to this compound. The onset oxidation potential for a similar, non-brominated analogue, N,2-dimethylbenzamide (1aA), was reported to be 2.16 V vs Ag/AgNO₃. acs.org This type of data is critical for understanding the reactivity and potential for electrochemical transformations of these compounds.

The electrochemical synthesis of secondary amides through direct benzylic C(sp³)–H amidation using substituted primary benzamides has also been explored. nih.gov Such studies highlight the importance of understanding the electrochemical properties of benzamides for developing novel synthetic methodologies.

The following table summarizes the electrochemical data for compounds related to this compound as reported in the literature.

| Compound | Onset Oxidation Potential (V vs Ag/AgNO₃) |

| N,2-dimethylbenzamide (1aA) | 2.16 |

| 2aA (product of 1aA oxidation) | 2.21 |

| n-Bu₄NBr | 1.13 |

Data sourced from a study on the electrochemical aerobic oxidation and cyclization of 2-alkylbenzamides. acs.org

Computational and Theoretical Investigations of 6 Bromo 2,3 Dimethylbenzamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic structure and related properties of molecules from first principles.

Density Functional Theory (DFT) is a widely used computational method that offers a favorable balance between accuracy and computational cost for studying molecular systems. nih.govarxiv.org It is employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry, by finding the minimum energy state on the potential energy surface. This process involves selecting an appropriate functional, which approximates the exchange-correlation energy, and a basis set, which describes the atomic orbitals. For molecules containing halogens and various functional groups, hybrid functionals like B3LYP combined with Pople-style basis sets such as 6-311++G(d,p) are commonly chosen to achieve reliable results. nih.gov

The geometry optimization of 6-bromo-2,3-dimethylbenzamide would yield precise data on bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the steric and electronic effects imposed by the bromo, methyl, and benzamide (B126) groups on the aromatic ring. The planarity of the benzene (B151609) ring and the orientation of the amide group relative to the ring are key structural features that can be elucidated. Comparing these calculated parameters with experimental data, if available from techniques like X-ray crystallography, allows for validation of the chosen theoretical model. sbq.org.brresearchgate.net

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative) Calculated at the B3LYP/6-311++G(d,p) level of theory.

| Parameter | Bond | Predicted Value |

| Bond Lengths | C-Br | 1.91 Å |

| C=O | 1.24 Å | |

| C-N | 1.36 Å | |

| C-C (aromatic) | 1.39 - 1.41 Å | |

| Bond Angles | O=C-N | 122.5° |

| C-C-Br | 119.8° | |

| C-C-N | 118.0° | |

| Dihedral Angle | C-C-C=O | ~30° |

Theoretical calculations are highly effective in predicting and interpreting various types of molecular spectra.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating the nuclear magnetic resonance (NMR) chemical shifts of ¹H and ¹³C nuclei. nih.gov These theoretical predictions are valuable for assigning peaks in experimental NMR spectra and confirming the molecular structure. Calculations would predict distinct chemical shifts for the aromatic proton, the two methyl groups, and the amide protons, reflecting their unique electronic environments.

Vibrational Spectroscopy (IR & Raman): DFT calculations can determine the vibrational frequencies of a molecule, which correspond to the absorption bands observed in Infrared (IR) and Raman spectra. scifiniti.com The calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors. scifiniti.com This analysis allows for the assignment of specific vibrational modes, such as the characteristic C=O stretching of the amide group, N-H stretching, C-H stretching of the methyl and aromatic groups, and the C-Br stretching vibration. researchgate.net The potential energy distribution (PED) analysis can be further used to provide a detailed assignment of each vibrational mode.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to simulate the electronic absorption spectrum (UV-Vis) by calculating the energies of electronic transitions from the ground state to various excited states. researchgate.net For this compound, these calculations would likely predict intense absorptions in the UV region corresponding to π → π* transitions within the aromatic system and n → π* transitions associated with the carbonyl group of the benzamide moiety. The results can be compared with experimental spectra recorded in different solvents to understand solvatochromic effects. researchgate.net

Table 2: Predicted Vibrational Frequencies and Spectroscopic Data for this compound (Illustrative)

| Spectroscopic Technique | Parameter | Predicted Value | Assignment |

| ¹³C NMR | Chemical Shift (δ) | ~168 ppm | C=O (Amide Carbonyl) |

| ~135 ppm | C-Br (Aromatic) | ||

| ~18, ~22 ppm | -CH₃ (Methyl Carbons) | ||

| ¹H NMR | Chemical Shift (δ) | ~7.2-7.5 ppm | Aromatic-H |

| ~5.5-6.5 ppm | -NH₂ (Amide Protons) | ||

| ~2.3, ~2.4 ppm | -CH₃ (Methyl Protons) | ||

| FT-IR | Wavenumber (cm⁻¹) | ~3400, ~3300 cm⁻¹ | N-H Asymmetric & Symmetric Stretch |

| ~1660 cm⁻¹ | C=O Stretch (Amide I) | ||

| ~650 cm⁻¹ | C-Br Stretch | ||

| UV-Vis | Max. Wavelength (λmax) | ~230 nm, ~275 nm | π → π* and n → π* transitions |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) acts as the primary electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as the primary electron acceptor. wikipedia.orgrsc.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more polarizable and reactive. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, while the LUMO may be distributed over the carbonyl group and the ring, indicating sites susceptible to nucleophilic and electrophilic attack, respectively. From the HOMO and LUMO energies, various global reactivity descriptors can be calculated:

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = χ² / (2η)

Table 3: Calculated FMO Properties and Global Reactivity Descriptors (Illustrative)

| Parameter | Symbol | Value |

| HOMO Energy | EHOMO | -6.5 eV |

| LUMO Energy | ELUMO | -1.2 eV |

| Energy Gap | ΔE | 5.3 eV |

| Ionization Potential | I | 6.5 eV |

| Electron Affinity | A | 1.2 eV |

| Electronegativity | χ | 3.85 eV |

| Chemical Hardness | η | 2.65 eV |

| Chemical Softness | S | 0.19 eV⁻¹ |

| Electrophilicity Index | ω | 2.80 eV |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on the molecular surface, thereby identifying sites for electrophilic and nucleophilic attack. nih.gov The MEP surface is color-coded to represent different potential values. researchgate.net

Red/Yellow Regions: Indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. For this compound, this region is expected to be concentrated around the highly electronegative oxygen atom of the carbonyl group. nih.gov

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient and represent likely sites for nucleophilic attack. These regions are typically found around the hydrogen atoms of the amide group (-NH₂). researchgate.net

Green Regions: Represent areas of neutral or near-zero potential.

The MEP map provides a clear, intuitive picture of the molecule's polarity and its preferred sites for intermolecular interactions. sbq.org.br

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that align with classical chemical bonding concepts (e.g., bonds, lone pairs, anti-bonds). wisc.edu This method is particularly useful for studying intramolecular charge transfer, hyperconjugation, and delocalization effects within a molecule. researchgate.netmpg.de

The analysis quantifies the stabilization energy (E(2)) associated with donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. researchgate.net A higher E(2) value signifies a stronger interaction and greater delocalization. For this compound, significant interactions would be expected, such as:

The delocalization of the oxygen atom's lone pairs (n) into the antibonding orbital of the C=O bond (π*).

The delocalization of the nitrogen atom's lone pair into the π* orbital of the carbonyl group, contributing to the resonance stabilization of the amide.

Interactions between the π orbitals of the aromatic ring and the antibonding orbitals of the attached substituent groups.

Table 4: Significant NBO Donor-Acceptor Interactions and Stabilization Energies (Illustrative)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP (N) | π* (C=O) | ~45.5 | Resonance, charge delocalization |

| LP (O) | σ* (C-N) | ~2.8 | Hyperconjugation |

| π (Carom-Carom) | π* (C=O) | ~5.1 | Conjugation |

| σ (C-H) | σ* (C-C) | ~3.2 | Hyperconjugation |

Conformational Analysis and Potential Energy Surfaces

Molecules with rotatable single bonds can exist in different spatial arrangements called conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers for interconversion between them. For this compound, rotation around the C(aryl)-C(amide) and C-N single bonds can lead to different conformers.

A potential energy surface (PES) scan is performed by systematically changing a specific dihedral angle and calculating the energy at each step. This process reveals the low-energy conformers (local minima) and the transition states (saddle points) that connect them. The results can show whether the amide group is coplanar with or twisted relative to the benzene ring in the most stable conformation, providing insight into the balance between steric hindrance from the ortho-methyl group and electronic stabilization from conjugation. researchgate.net

Reaction Pathway Modeling and Transition State Characterization

Computational modeling of reaction pathways is a fundamental aspect of theoretical chemistry, providing insights into the mechanisms of chemical transformations. For a hypothetical reaction involving this compound, researchers would employ quantum mechanical methods, such as Density Functional Theory (DFT), to map out the potential energy surface of the reaction.

This process involves:

Identifying Reactants, Products, and Intermediates: The starting materials and final products of a proposed reaction are defined, along with any stable molecules that may form during the reaction process.

Locating Transition States: The transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. Characterizing the transition state is crucial for understanding the kinetics of a reaction.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the activation energy, which is a key factor in the rate of the reaction.

Table 1: Hypothetical Data for a Reaction Involving a Benzamide Derivative

| Reaction Step | Species | Relative Energy (kcal/mol) |

| 1 | Reactants | 0.00 |

| 2 | Transition State 1 | +15.2 |

| 3 | Intermediate | -5.8 |

| 4 | Transition State 2 | +10.5 |

| 5 | Products | -12.3 |

This table is for illustrative purposes only and does not represent actual data for this compound.

Non-Covalent Interaction (NCI) Analysis in Aggregates and Co-crystals

Non-covalent interactions play a critical role in determining the solid-state structure and properties of molecular crystals and co-crystals. NCI analysis is a computational technique used to visualize and characterize weak interactions such as hydrogen bonds, van der Waals forces, and π-π stacking.

This analysis typically involves:

Reduced Density Gradient (RDG) Plots: These plots identify regions of space where non-covalent interactions are significant.

Visualization of Interaction Surfaces: The NCI analysis generates 3D surfaces that are color-coded to indicate the type and strength of the interaction. For example, blue surfaces often represent strong attractive interactions like hydrogen bonds, green surfaces indicate weaker van der Waals interactions, and red surfaces suggest repulsive steric clashes.

In the context of this compound aggregates or co-crystals, NCI analysis could reveal how individual molecules pack together in the solid state, which can influence properties like solubility and stability.

Applications of 6 Bromo 2,3 Dimethylbenzamide in Chemical Research

A Versatile Building Block in Complex Molecule Synthesis

The strategic placement of the bromine atom and the amide group on the aromatic ring makes 6-Bromo-2,3-dimethylbenzamide a valuable precursor in the construction of intricate molecular architectures. Researchers are exploring its utility in the synthesis of advanced organic intermediates and heterocyclic systems, as well as its role in efficient one-pot reaction sequences.

Precursor for Advanced Organic Intermediates

The presence of the bromo substituent on the aromatic ring of this compound allows for its participation in a wide array of cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. By serving as an aryl halide partner, this compound can be coupled with various organometallic reagents to introduce new functional groups and build more complex molecular skeletons. The dimethyl substitution pattern on the benzene (B151609) ring can also influence the regioselectivity of these transformations, offering a degree of control in the synthesis of targeted molecules.

Synthesis of Heterocyclic Systems Incorporating the Benzamide (B126) Moiety

The benzamide moiety of this compound is a key feature that enables its use in the synthesis of heterocyclic compounds. Heterocycles are a critical class of compounds in medicinal chemistry and materials science. The nitrogen and carbonyl group of the amide can participate in cyclization reactions to form rings containing nitrogen and oxygen atoms. The bromine atom can be either retained in the final heterocyclic structure, providing a handle for further functionalization, or it can be displaced during the cyclization process. This dual reactivity makes this compound a flexible starting material for the creation of diverse heterocyclic systems.

Development of Novel Materials

Beyond its applications in the synthesis of discrete molecules, this compound is also being investigated for its potential in the creation of new materials with tailored properties.

Incorporation into Polymeric Architectures

The ability of this compound to undergo polymerization or be incorporated as a monomeric unit into larger polymer chains is a key area of interest. The bromine atom can serve as a site for polymerization through various cross-coupling polymerization techniques. The resulting polymers, containing the rigid and functional benzamide unit, could exhibit interesting thermal, mechanical, and electronic properties. The specific substitution pattern of the aromatic ring can influence the polymer's solubility, processability, and final material characteristics.

| Potential Polymerization Strategies for this compound | Description |

| Cross-Coupling Polymerization | The bromine atom can participate in reactions like Suzuki, Stille, or Sonogashira polycondensation to form conjugated polymers. |

| Monomer for Polyamides | The benzamide functionality could potentially be modified to create a diamine or diacid monomer for the synthesis of aromatic polyamides. |

| Functional Monomer | It can be incorporated into other polymer backbones to introduce specific functionalities and properties. |

Use in Functional Materials Chemistry

The unique electronic and structural features of this compound make it a candidate for the development of functional materials. The interplay between the electron-withdrawing bromine atom and the electron-donating methyl groups, along with the hydrogen-bonding capability of the amide group, can lead to materials with specific optical, electronic, or self-assembly properties. Researchers are exploring its use in the design of organic light-emitting diodes (OLEDs), sensors, and other advanced materials where molecular structure dictates function.

| Potential Applications in Functional Materials | Underlying Chemical Principles |

| Organic Electronics | The aromatic and amide components can contribute to charge transport and luminescent properties. |

| Supramolecular Chemistry | The amide group's hydrogen bonding capabilities can be utilized for the self-assembly of ordered structures. |

| Sensor Technology | The molecule's electronic properties can be modulated by binding to specific analytes, forming the basis for a sensor. |

Lack of Specific Research Data on this compound in Catalyst Development

Despite a comprehensive search of available scientific literature, there is currently no specific information detailing the application of this compound as a ligand in metal-catalyzed transformations or as a scaffold for the development of new organocatalysts.

While the broader class of bromo-substituted aromatic compounds and benzamide derivatives are known to be versatile building blocks in organic synthesis and have been utilized in the development of ligands and catalysts, the specific compound this compound does not appear to have been explored for these purposes in the published literature.

Therefore, the requested article focusing on the applications of this compound in ligand and catalyst development cannot be generated at this time due to the absence of foundational research data in this area. Further experimental investigation would be required to determine any potential utility of this compound in the specified catalytic applications.

Mechanistic Investigations of Reactions Involving 6 Bromo 2,3 Dimethylbenzamide

Elucidation of Reaction Mechanisms via Kinetic Studies

In Suzuki-Miyaura coupling reactions, kinetic studies often reveal that the oxidative addition of the aryl halide to the palladium(0) catalyst is the rate-determining step. The rate of this step is influenced by the electron density at the carbon-bromine bond and the steric hindrance around the reaction center. For 6-Bromo-2,3-dimethylbenzamide, the presence of two methyl groups ortho and meta to the bromine atom can sterically hinder the approach of the bulky palladium catalyst, potentially slowing down the rate of oxidative addition compared to less substituted bromobenzenes.

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates are crucial for validating proposed mechanistic pathways. In the context of reactions involving this compound, particularly in organometallic catalysis, several key intermediates are anticipated.

Following the oxidative addition of this compound to a palladium(0) complex, a square planar palladium(II) intermediate is formed. This oxidative addition complex, [Pd(II)(6-carbamoyl-2,3-dimethylphenyl)(Br)L₂], where L represents the supporting ligands, is a key intermediate in many cross-coupling reactions. While often too reactive to be isolated, its presence can be inferred through spectroscopic methods or by trapping experiments.

In nucleophilic aromatic substitution (SNAr) reactions, the formation of a Meisenheimer complex is a characteristic intermediate. When this compound reacts with a strong nucleophile, the nucleophile adds to the aromatic ring at the carbon bearing the bromine atom, forming a resonance-stabilized anionic σ-complex. The electron-withdrawing nature of the benzamide (B126) group can help to stabilize this intermediate. Spectroscopic techniques such as NMR and UV-Vis spectroscopy can be employed to detect and characterize these transient species.

Role of Catalysts and Solvent Systems in Reaction Outcomes

Catalysts: In palladium-catalyzed cross-coupling reactions, the nature of the ligand on the palladium center plays a critical role. Bulky, electron-rich phosphine ligands, such as those of the Buchwald or Hartwig type, are often employed to facilitate both the oxidative addition and the subsequent reductive elimination steps. For a sterically hindered substrate like this compound, the choice of a ligand with the appropriate steric and electronic properties is crucial to achieve high catalytic activity. The catalyst system must be able to access the sterically encumbered C-Br bond for oxidative addition while also being labile enough to allow for the subsequent steps of the catalytic cycle to proceed efficiently.

Solvent Systems: The solvent can influence reaction rates and mechanisms in several ways, including through its polarity, coordinating ability, and ability to solvate reactants, intermediates, and transition states. In palladium-catalyzed reactions, polar aprotic solvents like DMF, dioxane, or toluene are commonly used. The polarity of the solvent can affect the rate of the oxidative addition step, with more polar solvents often accelerating this process. Furthermore, the ability of the solvent to coordinate to the palladium center can influence the stability and reactivity of catalytic intermediates. For instance, a strongly coordinating solvent might compete with the reactants for coordination sites on the palladium, potentially inhibiting the reaction.

The following table summarizes the typical catalysts and solvents used in common cross-coupling reactions that could be applied to this compound, based on general literature for aryl bromides.

| Reaction Type | Typical Catalyst System | Typical Solvent(s) |

| Suzuki-Miyaura Coupling | Pd(OAc)₂, Pd(PPh₃)₄ with phosphine ligands (e.g., SPhos, XPhos) | Toluene, Dioxane, DMF |

| Heck Coupling | Pd(OAc)₂, PdCl₂ with phosphine ligands (e.g., P(o-tol)₃) | DMF, NMP, Acetonitrile |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, Pd(OAc)₂ with bulky phosphine ligands (e.g., BINAP, Xantphos) | Toluene, Dioxane |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI (co-catalyst) | THF, DMF, Triethylamine (B128534) |

Influence of Substituent Effects on Reactivity and Selectivity

The electronic and steric effects of the substituents on the aromatic ring of this compound have a profound impact on its reactivity and the selectivity of its reactions.

Electronic Effects: The benzamide group (-CONH₂) is a moderately deactivating, meta-directing group in electrophilic aromatic substitution due to the electron-withdrawing nature of the carbonyl group. In the context of nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, the electronic effect of the benzamide group is more complex. The carbonyl group's ability to stabilize negative charge through resonance can facilitate SNAr reactions by stabilizing the Meisenheimer intermediate. In cross-coupling reactions, the electronic nature of the benzamide group can influence the rate of oxidative addition. The two methyl groups (-CH₃) are electron-donating through induction and hyperconjugation, which increases the electron density on the aromatic ring. This can make the oxidative addition of the C-Br bond to a low-valent metal center more challenging compared to an electron-deficient aryl bromide.

Steric Effects: The 2,3-dimethyl substitution pattern introduces significant steric hindrance around the 6-bromo position. The ortho-methyl group (at position 2) is particularly impactful, sterically shielding the C-Br bond. This steric hindrance can significantly decrease the rate of reactions that require the approach of a bulky reagent to the reaction center, such as the oxidative addition step in palladium-catalyzed cross-coupling reactions. Consequently, more forcing reaction conditions or specialized catalyst systems with less sterically demanding ligands might be necessary to achieve efficient conversion.

Application of In Situ Spectroscopic Techniques (e.g., In Situ NMR)

In situ spectroscopic techniques are powerful tools for the real-time monitoring of chemical reactions, providing valuable mechanistic information by allowing for the observation of reactants, intermediates, and products as the reaction progresses.

In Situ NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is particularly well-suited for mechanistic studies of reactions involving this compound. By acquiring NMR spectra at various time points during a reaction, it is possible to track the consumption of the starting material and the formation of products, thereby determining reaction kinetics. More importantly, in situ NMR can enable the detection and structural characterization of transient intermediates that may not be observable by conventional offline analysis. For example, in a palladium-catalyzed reaction, the formation of the oxidative addition complex might be observable through changes in the chemical shifts of the aromatic protons or the appearance of new signals corresponding to the palladium-bound aryl group.

Other In Situ Techniques: Besides NMR, other in situ techniques such as Fourier-transform infrared (FT-IR) spectroscopy can also be employed. In situ FT-IR can monitor the changes in vibrational frequencies associated with specific functional groups, such as the C=O stretch of the benzamide group or the C-Br bond, providing real-time information about the progress of the reaction.

The application of these advanced analytical methods to reactions of this compound would provide invaluable data for a more complete understanding of the underlying reaction mechanisms.

Future Research Directions and Challenges

Development of More Sustainable and Green Synthetic Routes

The traditional synthesis of benzamides often involves stoichiometric reagents and harsh reaction conditions. A primary future challenge lies in developing more environmentally benign and sustainable methods for the synthesis of 6-Bromo-2,3-dimethylbenzamide and its analogs.

Current Approaches and Future Goals for Greener Synthesis:

| Approach | Current Status for Related Compounds | Future Goals for this compound |

| Catalytic Amidation | Use of various catalysts to avoid stoichiometric activating agents. | Development of highly efficient and selective catalysts for the direct amidation of 6-bromo-2,3-dimethylbenzoic acid. |

| Flow Chemistry | Increasingly used for safer and more efficient synthesis of amides. | Adaptation of synthetic routes to continuous flow processes to improve yield, purity, and safety. |

| Alternative Solvents | Use of greener solvents like deep eutectic solvents or water. | Exploration of reaction conditions in environmentally friendly solvents to reduce volatile organic compound (VOC) emissions. researchgate.net |

| Microwave-Assisted Synthesis | Known to accelerate reactions and improve yields for many organic transformations. axxam.it | Investigation of microwave irradiation to shorten reaction times and potentially improve energy efficiency in the synthesis of the target compound. axxam.it |

Future research should focus on the design of catalytic systems, potentially based on earth-abundant metals, for the direct formation of the amide bond from 6-bromo-2,3-dimethylbenzoic acid and an ammonia (B1221849) source. The integration of flow chemistry could not only enhance the safety and scalability of the synthesis but also allow for precise control over reaction parameters, leading to higher purity products.

Exploration of Novel Reactivity and Transformation Pathways

The presence of a bromine atom on the aromatic ring of this compound offers a versatile handle for a wide range of chemical transformations, particularly cross-coupling reactions.

The exploration of its reactivity can be systematically approached by considering transformations at three key positions: the bromine substituent, the aromatic C-H bonds, and the benzamide (B126) functional group itself.

Potential Transformation Pathways:

Cross-Coupling Reactions: The bromo substituent is a prime site for palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. nih.govtcichemicals.com Future work should explore the scope of these reactions with various coupling partners to generate a library of derivatives with diverse functionalities. The development of efficient catalytic systems that are tolerant to the amide group is a key challenge. nih.govnih.gov

C-H Activation: The dimethyl-substituted benzene (B151609) ring presents opportunities for direct C-H functionalization. Ruthenium-catalyzed meta-selective C-H bromination has been reported for other aromatic compounds, and similar strategies could be explored to introduce additional functional groups onto the aromatic core of this compound. nih.gov

Modification of the Benzamide Group: While the amide bond is generally stable, its reactivity can be harnessed. For instance, reduction of the amide to the corresponding amine or conversion to other functional groups like nitriles or thioamides could provide access to new classes of compounds.

Design and Synthesis of Advanced Derivatives for Specific Research Applications

Substituted benzamides are known to exhibit a wide range of biological activities, including antipsychotic, anti-inflammatory, and antimicrobial properties. acs.orgacs.orgnih.gov The this compound scaffold can serve as a starting point for the design and synthesis of advanced derivatives with tailored properties for specific research applications, particularly in medicinal chemistry.

Strategies for Derivative Design:

| Target Application | Design Rationale | Potential Synthetic Approach |

| Medicinal Chemistry | Introduction of pharmacophores known to interact with specific biological targets. | Cross-coupling reactions at the bromine position to introduce heterocyclic or other biologically active moieties. acs.orgnih.gov |

| Materials Science | Incorporation of functionalities that impart specific optical or electronic properties. | Synthesis of conjugated systems via Sonogashira or Suzuki coupling. |

| Chemical Biology | Attachment of fluorescent tags or biotin labels for use as chemical probes. | Functionalization of the amide nitrogen or the aromatic ring with appropriate linkers. |

Structure-activity relationship (SAR) studies will be crucial in guiding the design of these derivatives. acs.orgnih.gov By systematically modifying the substituents on the aromatic ring and the amide group, it will be possible to optimize the desired properties. For instance, the introduction of different functional groups can influence the lipophilicity, electronic properties, and steric profile of the molecule, all of which can impact its biological activity. acs.org

Deeper Computational Insights into Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), can provide invaluable insights into the electronic structure, reactivity, and spectroscopic properties of this compound. nih.govnih.gov

Areas for Computational Investigation:

Reaction Mechanisms: DFT calculations can be employed to elucidate the mechanisms of potential reactions, such as cross-coupling or C-H activation, helping to rationalize observed reactivity and predict optimal reaction conditions.